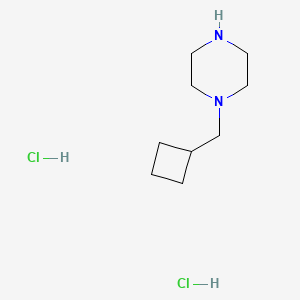

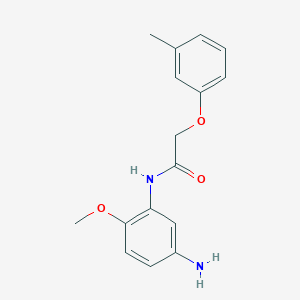

![molecular formula C10H10N2O B1355976 1-(5-甲基-1H-苯并[d]咪唑-2-基)乙酮 CAS No. 50832-46-7](/img/structure/B1355976.png)

1-(5-甲基-1H-苯并[d]咪唑-2-基)乙酮

描述

“1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed .

Molecular Structure Analysis

The structure of imidazole has its respective numbering and resonance hybrids . The structure of “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” would be similar, with an additional ethanone group attached to the imidazole ring.

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The physical and chemical properties of “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” would be similar, with some differences due to the additional ethanone group.

科学研究应用

抗真菌活性

Raga等人(1992年)进行了一项研究,合成了一系列化合物,包括1-(5-甲基-1H-苯并[d]咪唑-2-基)乙酮的衍生物,并评估了它们的抗真菌活性。他们报告了初步的抗真菌数据和构效关系,突出了这些化合物在抗真菌研究中的潜力(Raga et al., 1992)。

合成和结构分析

Zhu等人(2012年)详细介绍了使用串联环化反应合成化合物的过程,其中包括1-(5-甲基-1H-苯并[d]咪唑-2-基)乙酮。他们分析了二面角和分子结构,有助于更深入地了解该化合物的化学性质(Zhu et al., 2012)。

心力活性

Garalienė等人(2006年)研究了苯并[d]咪唑衍生物,包括1-(5-甲基-1H-苯并[d]咪唑-2-基)乙酮,对心肌收缩和动作电位持续时间的影响。他们的研究结果有助于这些化合物在治疗心脏疾病中的潜在用途(Garalienė等人,2006年)。

抗微生物活性

Reddy等人(2010年)合成了一系列化合物,包括1-(5-甲基-1H-苯并[d]咪唑-2-基)乙酮的衍生物,并评估了它们的抗菌和抗真菌活性。他们的研究显示了这些化合物作为抗微生物剂的潜力(Reddy et al., 2010)。

缓蚀作用

Ammal等人(2018年)研究了苯并咪唑衍生物,包括1-(5-甲基-1H-苯并[d]咪唑-2-基)乙酮,对金属腐蚀的抑制能力。这项研究对工业应用具有重要意义,特别是在防止金属腐蚀方面(Ammal et al., 2018)。

安全和危害

While specific safety and hazards information for “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, conditions to avoid generally include heat, flames, and sparks, and materials to avoid often include oxidizing agents .

作用机制

Target of Action

The compound 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets can lead to changes in cellular processes, but the specifics would depend on the exact nature of the target and the context of the interaction.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. These effects would depend on the specific biological targets of the compound and their roles in various cellular processes.

Pharmacokinetics

Imidazole is known to be a highly soluble compound , which could potentially influence the bioavailability of its derivatives.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPPVFGCSIOVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588658 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone | |

CAS RN |

50832-46-7 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

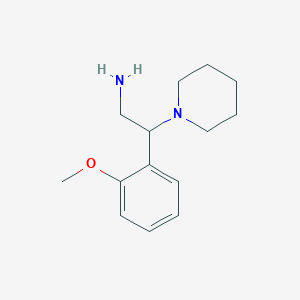

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

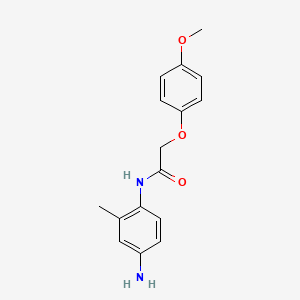

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)

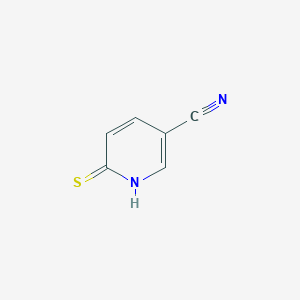

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)